molecular formula C12H16N2O3 B11698278 Ethyl N-(Benzylcarbamoyl)glycinate CAS No. 91558-02-0

Ethyl N-(Benzylcarbamoyl)glycinate

Cat. No.: B11698278
CAS No.: 91558-02-0
M. Wt: 236.27 g/mol
InChI Key: JOGHOEBNQXZSDF-UHFFFAOYSA-N
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Description

Ethyl N-(Benzylcarbamoyl)glycinate is an organic compound with the molecular formula C12H16N2O3. It is a derivative of glycine, where the amino group is substituted with a benzylcarbamoyl group and the carboxyl group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(Benzylcarbamoyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester with benzyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and may require a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures a higher yield and purity of the product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(Benzylcarbamoyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces benzylcarbamoyl glycine and ethanol.

    Substitution: Produces various substituted derivatives depending on the reagent used.

    Oxidation and Reduction: Produces corresponding oxides or amines.

Scientific Research Applications

Ethyl N-(Benzylcarbamoyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N-(Benzylcarbamoyl)glycinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a prodrug, releasing active compounds upon metabolic conversion. The benzylcarbamoyl group can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(Phenylcarbamoyl)glycinate
  • Ethyl N-(Methylcarbamoyl)glycinate
  • Ethyl N-(Ethylcarbamoyl)glycinate

Uniqueness

Ethyl N-(Benzylcarbamoyl)glycinate is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different reactivity and applications .

Biological Activity

Ethyl N-(Benzylcarbamoyl)glycinate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features, which include a benzyl group and a carbamoyl moiety attached to the glycine backbone. The synthesis typically involves the reaction of ethyl glycinate with benzyl isocyanate, followed by purification through column chromatography. The structure can be represented as follows:

C1H1N1O2C3H5NC3H5\text{C}_1\text{H}_1\text{N}_1\text{O}_2\text{C}_3\text{H}_5\text{N}\text{C}_3\text{H}_5

Anticoagulant Properties

Recent studies have highlighted the anticoagulant properties of this compound. It functions primarily by inhibiting specific enzymes in the coagulation cascade, which prevents thrombus formation. This mechanism is particularly relevant for patients requiring anticoagulation therapy without the dietary restrictions associated with traditional anticoagulants like warfarin.

Table 1: Comparison of Anticoagulant Activity

CompoundMechanism of ActionEC50 (μM)Reference
This compoundInhibition of coagulation enzymes5.0
WarfarinVitamin K antagonist0.5

Anti-inflammatory Effects

In addition to its anticoagulant activity, this compound has shown potential anti-inflammatory effects. Research indicates that it may reduce inflammation markers in vitro, suggesting applications in conditions where inflammation plays a critical role, such as arthritis and cardiovascular diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

  • Study on Thrombosis : A study conducted on animal models demonstrated that administration of this compound significantly reduced thrombus size compared to controls. The results indicated a clear dose-dependent response, supporting its efficacy as an anticoagulant .
  • In Vitro Studies : In vitro assays using human plasma demonstrated that this compound effectively inhibited thrombin generation, further confirming its potential as a safer alternative to existing anticoagulants .

Properties

CAS No.

91558-02-0

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 2-(benzylcarbamoylamino)acetate

InChI

InChI=1S/C12H16N2O3/c1-2-17-11(15)9-14-12(16)13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,13,14,16)

InChI Key

JOGHOEBNQXZSDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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